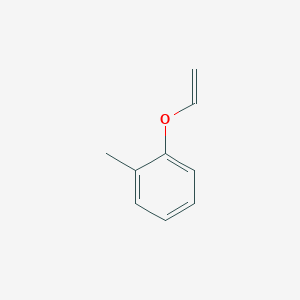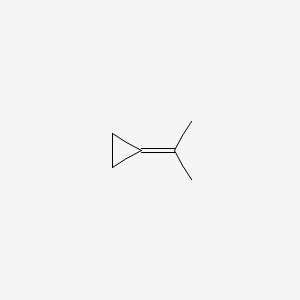
Cyclopropane, (1-methylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropane, (1-methylethylidene)-, also known as Propane, 2-cyclopropylidene-, is a chemical compound with the molecular formula C6H10 and a molecular weight of 82.1436 g/mol . This compound is characterized by a cyclopropane ring substituted with an isopropylidene group, making it a unique and interesting molecule in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopropane, (1-methylethylidene)- can be synthesized through various methods. One common approach involves the reaction of diazomethane with alkenes to form cyclopropanes. This reaction is facilitated by light, heat, or copper to generate methylene, which then reacts with the alkene . Another method involves the use of Grignard reagents in cross-coupling reactions to introduce the cyclopropylidene group .
Industrial Production Methods: Industrial production of cyclopropane derivatives often employs catalytic systems such as cobalt or palladium catalysts to facilitate the cross-coupling reactions. These methods are efficient and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropane, (1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes.
Substitution: Substitution reactions can introduce different functional groups into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions using halogens (Cl2, Br2) or halogenating agents (NBS) are common.
Major Products Formed:
Oxidation: Alcohols, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropanes.
Wissenschaftliche Forschungsanwendungen
Cyclopropane, (1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Cyclopropane derivatives are explored for their pharmacological properties and potential therapeutic applications.
Industry: It is used in the production of various materials and chemicals due to its unique reactivity.
Wirkmechanismus
The mechanism of action of cyclopropane, (1-methylethylidene)- involves its interaction with molecular targets through its reactive cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane: The parent compound with a simple cyclopropane ring.
Cyclobutane: A four-membered ring compound with similar ring strain.
Cyclopentane: A five-membered ring compound with less ring strain compared to cyclopropane.
Uniqueness: Cyclopropane, (1-methylethylidene)- is unique due to the presence of the isopropylidene group, which imparts additional reactivity and steric effects. This makes it a valuable compound in synthetic chemistry for creating complex molecules with specific properties .
Eigenschaften
CAS-Nummer |
4741-86-0 |
|---|---|
Molekularformel |
C6H10 |
Molekulargewicht |
82.14 g/mol |
IUPAC-Name |
propan-2-ylidenecyclopropane |
InChI |
InChI=1S/C6H10/c1-5(2)6-3-4-6/h3-4H2,1-2H3 |
InChI-Schlüssel |
WRKAQWHUTDUJHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


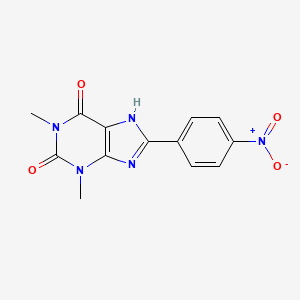
![(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione](/img/structure/B14742788.png)
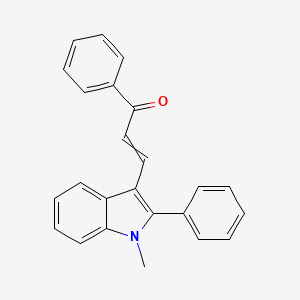

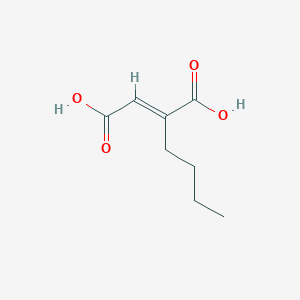
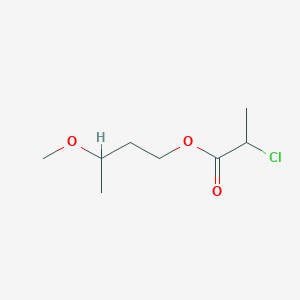
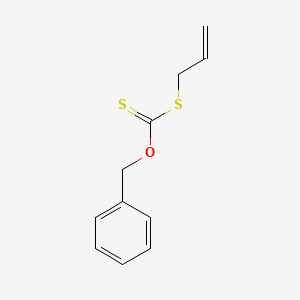
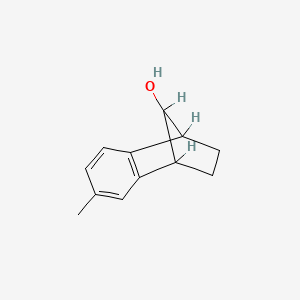
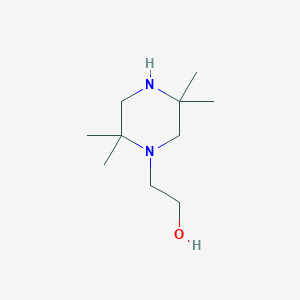
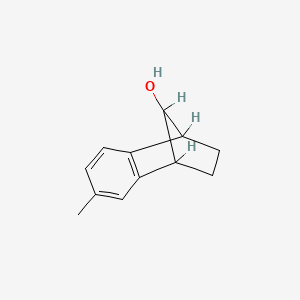
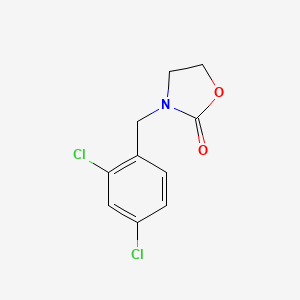
![1-Oxa-4-thiaspiro[4.5]decan-2-one](/img/structure/B14742858.png)
![(Z)-N-[6-[[(Z)-octadec-9-enoyl]amino]hexyl]octadec-9-enamide](/img/structure/B14742867.png)
